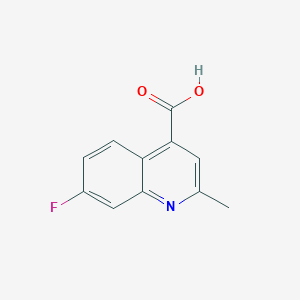

7-Fluoro-2-methylquinoline-4-carboxylic acid

CAS No.: 915923-73-8

Cat. No.: VC2071938

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915923-73-8 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 7-fluoro-2-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | KPNZFNKTKZNKKS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O |

| Canonical SMILES | CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Identification

7-Fluoro-2-methylquinoline-4-carboxylic acid belongs to the quinoline family of heterocyclic compounds. Its molecular structure features a quinoline core with specific functional group modifications that contribute to its biological activity profile.

| Parameter | Value |

|---|---|

| CAS Number | 915923-73-8 |

| IUPAC Name | 7-fluoro-2-methylquinoline-4-carboxylic acid |

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| Standard InChI | InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) |

| Standard InChIKey | KPNZFNKTKZNKKS-UHFFFAOYSA-N |

The compound is characterized by a quinoline scaffold with a fluorine atom at position 7, a methyl group at position 2, and a carboxylic acid functionality at position 4. This structural configuration contributes significantly to its physicochemical properties and biological activities.

Physical Properties

Understanding the physical properties of 7-Fluoro-2-methylquinoline-4-carboxylic acid is essential for its application in pharmaceutical research and development.

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 348.0±37.0 °C | Predicted |

| Density | 1.369±0.06 g/cm³ | Predicted |

| pKa | 0.99±0.10 | Predicted |

These physical properties provide critical information for formulation development and processing considerations. The relatively high boiling point suggests good thermal stability, while the predicted pKa indicates acidic character, which influences its solubility profile in different pH environments.

Chemical Reactivity

The chemical reactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety at position 4 can participate in various reactions including esterification, amidation, and salt formation. Meanwhile, the fluorine substituent enhances the compound's metabolic stability and can influence binding interactions with biological targets.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid involves several sophisticated chemical transformations. The process typically includes cyclization and decarboxylation reactions, with potassium carbonate serving as a crucial base for facilitating the cyclization process.

A notable synthetic approach involves the use of innovative catalytic systems. Recent research has demonstrated the effectiveness of ionically tagged magnetic nanoparticles with urea linkers, specifically Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, in synthesizing related quinoline-4-carboxylic acid derivatives . This catalytic system allows for:

-

High yields of the desired compounds

-

Short reaction times

-

Efficient recovery and reuse of the catalyst

-

Environmentally friendly conditions (solvent-free)

The general procedure involves the reaction of appropriate precursors at 80°C under solvent-free conditions, monitored by thin-layer chromatography, with subsequent purification by recrystallization using ethanol .

Structural Characterization

Confirmation of the structure and purity of 7-Fluoro-2-methylquinoline-4-carboxylic acid requires multiple analytical techniques:

| Technique | Application | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure elucidation | Proton and carbon environments, confirming substitution patterns |

| Infrared Spectroscopy (IR) | Functional group identification | Presence of carboxylic acid, aromatic features, and C-F bond |

| Mass Spectrometry | Molecular weight confirmation | Exact mass and fragmentation pattern |

| X-ray Crystallography | Three-dimensional structure | Bond lengths, angles, and crystal packing |

These complementary techniques provide comprehensive structural verification, ensuring the identity and quality of the synthesized compound.

Biological Activities and Applications

Antimicrobial Properties

Quinoline derivatives, including 7-Fluoro-2-methylquinoline-4-carboxylic acid, demonstrate significant antimicrobial activity across a spectrum of pathogens. The fluorine substitution particularly enhances the antimicrobial efficacy through improved membrane penetration and target binding.

Related quinoline compounds have shown impressive inhibitory effects against both gram-positive and gram-negative bacteria. For instance, studies on N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives revealed strong antibacterial activities against drug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

The mechanism of antimicrobial action for these compounds often involves the inhibition of bacterial cell division through interference with FtsZ protein function. FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division. Molecular docking studies have confirmed that these compounds suppress FtsZ polymerization and GTPase activity, thereby preventing cell division and ultimately causing bacterial cell death .

Anticancer Properties

The anticancer potential of quinoline derivatives like 7-Fluoro-2-methylquinoline-4-carboxylic acid represents another significant area of research. These compounds have demonstrated cytotoxic activities against various cancer cell lines, with selectivity indexes that suggest preferential toxicity toward cancer cells over normal cells.

Research on related quinoline derivatives has shown:

-

High selective cytotoxicity (LC50 < 1 μg/mL) against tumor cell lines

-

Induction of nitric oxide (NO) generation, which can trigger apoptosis in cancer cells

-

Inhibitory effects on enzymes critical for cancer cell proliferation

The fluorine substitution at position 7 likely contributes to enhanced binding with therapeutic targets in cancer cells and improved pharmacokinetic properties .

Other Pharmacological Applications

Beyond antimicrobial and anticancer activities, 7-Fluoro-2-methylquinoline-4-carboxylic acid and related compounds show potential in several other therapeutic areas:

-

Antimalarial activity: Quinolines have a long history of use against malaria, with fluorinated derivatives offering improved efficacy and reduced resistance development

-

Anti-inflammatory properties: The compound may inhibit proinflammatory enzymes and mediators

-

Antidiabetic potential: Related chloroquinoline derivatives have demonstrated promising antidiabetic activity through various mechanisms

Structure-Activity Relationships and Drug Development

Structural Optimization

The biological activity of 7-Fluoro-2-methylquinoline-4-carboxylic acid can be optimized through strategic structural modifications. Research has shown that:

-

The fluorine atom at position 7 enhances both biological activity and metabolic stability

-

The methyl group at position 2 contributes to optimal receptor binding

-

The carboxylic acid at position 4 provides opportunities for derivatization to improve pharmacokinetic properties

Quantitative structure-activity relationship (QSAR) studies are essential for understanding how these modifications affect potency against specific biological targets. Such studies guide rational design strategies for developing more potent and selective derivatives.

Lead Compound Development

As a lead compound in pharmaceutical research, 7-Fluoro-2-methylquinoline-4-carboxylic acid offers numerous advantages:

-

Modifiable scaffold for structure-activity optimization

-

Multi-target activity profile (antimicrobial, anticancer, etc.)

-

Synthetic accessibility through established methods

-

Favorable physicochemical properties for drug development

The compound serves as a valuable starting point for developing targeted therapeutics across multiple disease areas, with particular promise in addressing antibiotic resistance and cancer treatment challenges .

| Hazard | Classification | Precautions |

|---|---|---|

| Physical | Combustible solid | Keep away from ignition sources |

| Health | Potential irritant | Avoid contact with skin, eyes, and respiratory system |

| Environmental | Not fully established | Prevent release to the environment |

These classifications necessitate appropriate safety protocols during research and manufacturing processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume